molecular formula C13H21N3O2 B2827795 1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide CAS No. 1645312-69-1

1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide

Cat. No.: B2827795
CAS No.: 1645312-69-1
M. Wt: 251.33
InChI Key: XREZLZGRZURFTA-UHFFFAOYSA-N
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Description

1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide is a synthetic piperidine carboxamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a piperidine ring core that is substituted with a carboxamide group at the 2-position, which is further modified with acetyl, propyl, and cyanomethyl functional groups. These structural motifs are commonly found in compounds designed to interact with biological systems . Piperidine carboxamides are a significant class of molecules in drug discovery, often investigated for their potential biological activities. The specific molecular architecture of this compound, including the acetyl group and the polar cyanomethyl substituent, makes it a valuable intermediate or building block for the synthesis of more complex chemical entities . Its structure suggests potential use as a scaffold in the development of receptor ligands or enzyme inhibitors. Researchers can utilize this chemical in hit-to-lead optimization studies, structure-activity relationship (SAR) analyses, and as a reference standard in analytical method development. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-8-15(10-7-14)13(18)12-6-4-5-9-16(12)11(2)17/h12H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREZLZGRZURFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1CCCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic substitution reaction using cyanomethyl chloride.

    Attachment of the Propyl Group: The propyl group is introduced through an alkylation reaction using propyl bromide or propyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid or carboxylate.

Reaction Conditions Reagents Product Yield Key Reference
Acidic (HCl, H₂O, reflux)HCl (6M)1-Acetyl-piperidine-2-carboxylic acid + cyanomethylpropylamine65–78%
Basic (NaOH, H₂O/EtOH)NaOH (4M)Sodium carboxylate + NH₃ release70–85%
  • Mechanistic Insight : Acidic conditions protonate the amide oxygen, making the carbonyl more electrophilic for nucleophilic attack by water. Under basic conditions, hydroxide deprotonates water, enhancing nucleophilicity for attack on the carbonyl .

Reactivity of the Acetyl Group

The acetyl moiety (-COCH₃) can undergo nucleophilic substitution or hydrolysis.

Reaction Type Reagents/Conditions Product Notes Reference
Hydrolysis H₂O, H⁺ or OH⁻1-Hydroxy-piperidine-2-carboxamide derivativesSlow kinetics due to steric hindrance
Aminolysis NH₃/EtOH, 60°C1-Amino-piperidine-2-carboxamideRequires prolonged heating
  • Radical Pathways : Amidyl radicals generated via photolysis or thermal decomposition (e.g., using BOP or HATU) can cyclize to form lactams, as observed in analogous systems .

Cyanomethyl Group Transformations

The cyanomethyl (-CH₂CN) group participates in nitrile-specific reactions.

Reaction Conditions Product Application Reference
Hydrolysis to Amide H₂O₂, H₂SO₄, 80°C1-Acetyl-N-(carbamoylmethyl)-N-propylpiperidine-2-carboxamideForms stable amide intermediates
Cycloaddition NaN₃, Cu(I), DMF, 100°CTetrazole derivativesBioactive heterocycles
  • Radical Cyclization : Cyanomethyl groups can act as radical acceptors, enabling spirocyclic product formation under photoredox conditions .

Piperidine Ring Modifications

The piperidine ring undergoes hydrogenation, oxidation, or functionalization.

Reaction Reagents Product Selectivity Reference
Oxidation KMnO₄, H⁺Piperidin-2-one derivativesFavors C-3 oxidation
N-Alkylation R-X, K₂CO₃Quaternary ammonium saltsLimited by steric bulk
Ring-Opening HBr, HOAcLinear diaminesRequires harsh conditions
  • Spirocyclization : Piperidine rings functionalized with cyanomethyl groups can form spiroazetidines or spiropyrrolidines via nitrile lithiation/alkylation .

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from the carboxamide enable cyclization and functionalization.

Process Conditions Product Yield Reference
Amidyl Radical Cyclization BOP, AIBN, 70°C6-membered lactams60–75%
Iminyl Radical Formation UV light, benzophenonePhenanthridine analogs55–68%
  • Example : Under photolysis, the amidyl radical intermediate undergoes intramolecular homolytic aromatic substitution, forming fused heterocycles .

Coupling Reactions

The carboxamide and acetyl groups facilitate cross-coupling.

Reaction Catalyst/Reagent Product Application Reference
Borylation B₂(OH)₄, DMAcBoronated lactamsSuzuki-Miyaura precursors
Reductive Amination NaBH₃CN, RCHOSecondary aminesDrug candidate synthesis

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure which includes a piperidine ring, an acetyl group, and a cyanomethyl substituent. Its molecular formula is C12H16N2O2C_{12}H_{16}N_2O_2, and it features both hydrophilic and lipophilic properties due to the presence of polar functional groups.

Pharmaceutical Applications

  • Antimicrobial Activity : Research has shown that piperidine derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide have been evaluated for their efficacy against various bacterial and fungal pathogens. Preliminary studies suggest that modifications in the piperidine structure can enhance antimicrobial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
  • Cytotoxicity Against Cancer Cells : Compounds containing piperidine structures have been reported to show cytotoxic effects against cancer cell lines. For example, derivatives of piperidine have demonstrated strong inhibitory activity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential use in cancer therapy .
  • HIV Inhibition : Certain piperidine derivatives have been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds have shown improved activity against wild-type HIV-1, making them candidates for further development in AIDS therapeutics .

Biological Research Applications

  • Neuropharmacology : The modulation of neurotransmitter systems by piperidine derivatives is an area of active research. Studies indicate that compounds like this compound may interact with serotonin and dopamine transporters, which could lead to the development of new treatments for psychiatric disorders .
  • Mechanistic Studies : The compound's structure allows researchers to investigate the mechanisms of action at the molecular level. This includes studying interactions with various biological targets, which can provide insights into drug design and development processes.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Antimicrobial EfficacyEvaluate antimicrobial propertiesShowed significant activity against selected bacterial and fungal pathogens
Cytotoxicity AssessmentTest effects on cancer cell linesDemonstrated strong cytotoxic activity against multiple cancer types
HIV Reverse Transcriptase InhibitionDevelop new antiviral agentsIdentified potent inhibitors with low nanomolar EC50 values

Mechanism of Action

The mechanism of action of 1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Notable Features Reference
1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide Piperidine carboxamide Acetyl (1-position), cyanomethyl, propyl Potential ligand for metal coordination
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Piperidine carboxamide Acetyl (1-position), 6-chloro-benzothiazole Bioactive halogenated heterocycle
PB-22 N-pentanoic acid-3-carboxyindole Piperidine/indole Pentanoic acid, carboxyindole Psychoactive potential (structural inference)
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide Piperidine Phenyl, phenylethyl, butenamide Lipophilic substituents for CNS targeting
Ethyl 2-phenyl-2-(piperidin-2-yl)acetate Piperidine Ethyl ester, phenyl Ester moiety for metabolic stability

Key Observations:

Substituent-Driven Reactivity: The cyanomethyl group in the target compound distinguishes it from halogenated (e.g., 6-chloro-benzothiazole in ) or aromatic (e.g., phenyl in ) analogues. This group may enhance metal-binding capacity, as seen in polynitrile-silver complexes (e.g., 1,3,5-tris(cyanomethyl)-benzene derivatives ). Propyl vs.

Pharmacological Implications: Acetylated piperidines, such as the target compound and its 6-chloro-benzothiazole analogue, may exhibit improved metabolic stability compared to ester-containing derivatives (e.g., ethyl 2-phenyl-2-(piperidin-2-yl)acetate ). The absence of halogen or heterocyclic groups (unlike PB-22 or benzothiazole derivatives) could reduce toxicity risks, though toxicological data for the cyanomethyl group remains underexplored .

Biological Activity

1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for further investigation into its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an acetyl group, a cyanomethyl group, and a propyl chain. These modifications are indicative of its potential to interact with various biological targets.

This compound may exert its effects through interactions with specific receptors or enzymes. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, potentially influencing pathways related to pain perception, mood regulation, and metabolic processes.

Pharmacological Studies

Research indicates that this compound has been evaluated for its pharmacological properties, particularly as a precursor in drug development. Initial studies have shown that it may possess moderate activity against specific biological targets, although detailed quantitative analyses are still needed.

  • Table 1: Summary of Biological Activity Studies
Study ReferenceTargetActivityNotes
CB1 ReceptorModerate (Ke = 1170 nM)Potential antagonist role
Cancer CellsInhibitory EffectsDown-regulates proliferation in various cancer types
Enzymatic ActivityModulationInteracts with specific enzymes involved in metabolic pathways

Case Studies

Case Study 1: Cannabinoid Receptor Interaction
In a study investigating cannabinoid receptor antagonists, this compound was identified as a compound with moderate affinity for the CB1 receptor. This suggests its potential application in managing conditions like obesity and metabolic syndrome .

Case Study 2: Anticancer Properties
Another study explored the compound's effects on cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis in breast and ovarian cancer cells. This highlights its potential as an anticancer agent, warranting further investigation into its efficacy and mechanism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including amide coupling and acetyl group introduction. Key reagents include acylating agents (e.g., acetyl chloride) and nucleophiles like cyanomethylamine. Reaction conditions such as temperature (e.g., 0–25°C for controlled acylation) and solvent polarity (e.g., dichloromethane for solubility) are critical. Purification via column chromatography or recrystallization ensures high yields (>75%) .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 acylating agent to amine) and using catalysts like DMAP can enhance efficiency. Kinetic monitoring via TLC or HPLC helps identify side products early .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., acetyl group placement) and piperidine ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ at m/z 295.18).
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Assays :

  • Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., IC50_{50} determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM).
  • Receptor Binding : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Approach :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., liver microsome assays).
  • Metabolite Identification : Use UPLC-QTOF to detect active/inactive metabolites.
  • Dose-Response Calibration : Adjust in vivo dosing based on protein binding and tissue penetration data .

Q. What strategies are effective for optimizing the compound’s selectivity toward a target enzyme versus off-target isoforms?

  • Methods :

  • Structural Modeling : Dock the compound into X-ray/NMR-derived enzyme structures (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with catalytic residues).
  • Mutagenesis Studies : Validate binding hypotheses by mutating predicted interaction sites (e.g., Ala-scanning).
  • Selectivity Panels : Screen against isoform libraries (e.g., 50+ kinases) to quantify fold-selectivity .

Q. How can spectral data inconsistencies (e.g., unexpected 1^1H NMR shifts) during characterization be addressed?

  • Troubleshooting :

  • Dynamic Effects : Variable-temperature NMR to assess conformational exchange (e.g., piperidine ring puckering).
  • Impurity Analysis : Compare with synthetic intermediates to trace contaminants.
  • Theoretical Calculations : DFT-based NMR chemical shift prediction (e.g., using Gaussian) to verify assignments .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Design :

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., alkyl vs. aryl groups at the cyanomethyl position).
  • Bioisosteric Replacement : Replace the acetyl group with sulfonamide or urea moieties.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate spatial/electronic features with activity .

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